Cas no 1207-99-4 (3-Chloro-10H-phenothiazine)
3-Chloro-10H-phenothiazine Chemical and Physical Properties
Names and Identifiers
-
- 10H-Phenothiazine,3-chloro-
- 3-chloro-10H-phenothiazine
- 3-Chlorophenothiazin
- 3-chloro-phenothiazine
- 3-Chlorphenothiazin
- UNII-MAA2N1HWX6
- 1207-99-4
- Q27283757
- Oprea1_213932
- DTXSID4061624
- CS-0094324
- AKOS000521089
- NS00023933
- 3-Chlorophenothiazine
- Oprea1_579927
- AMY28630
- AT22290
- 10H-Phenothiazine, 3-chloro-
- EINECS 214-898-9
- 3-chloro-10H-phenothiazine;3-Chloro-10H-phenothiazine
- SCHEMBL239261
- PHENOTHIAZINE, 3-CHLORO-
- MAA2N1HWX6
- DB-262210
- DPUVPRWTWNQSOS-UHFFFAOYSA-N
- EX-A9654K
- 3-Chloro-10H-phenothiazine
-
- MDL: MFCD00449412
- Inchi: 1S/C12H8ClNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H
- InChI Key: DPUVPRWTWNQSOS-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)SC1C=CC=CC=1N2
Computed Properties
- Exact Mass: 233.00700
- Monoisotopic Mass: 233.007
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 37.3A^2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.346
- Melting Point: No data available
- Boiling Point: 397.7°C at 760 mmHg
- Flash Point: 194.3°C
- Refractive Index: 1.68
- PSA: 37.33000
- LogP: 4.68620
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
3-Chloro-10H-phenothiazine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Chloro-10H-phenothiazine Customs Data
- HS CODE:2934300000
- Customs Data:
China Customs Code:
2934300000Overview:
2934300000. Compounds containing a phenothiazine ring system(Phenothiazine ring system, whether hydrogenated or not,Compounds not further fused ). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Chloro-10H-phenothiazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H856355-5g |
3-chloro-10H-phenothiazine |
1207-99-4 | ≥97% | 5g |
8,640.00 | 2021-05-17 | |
| TRC | C380860-25mg |
3-Chloro-10H-phenothiazine |
1207-99-4 | 25mg |
$110.00 | 2023-05-18 | ||
| TRC | C380860-100mg |
3-Chloro-10H-phenothiazine |
1207-99-4 | 100mg |
$316.00 | 2023-05-18 | ||
| TRC | C380860-250mg |
3-Chloro-10H-phenothiazine |
1207-99-4 | 250mg |
$695.00 | 2023-05-18 | ||
| TRC | C380860-1g |
3-Chloro-10H-phenothiazine |
1207-99-4 | 1g |
$ 1380.00 | 2022-06-01 | ||
| Alichem | A179000063-5g |
3-Chloro-10H-phenothiazine |
1207-99-4 | 95% | 5g |
$884.00 | 2023-09-04 | |
| Chemenu | CM280063-1g |
3-Chloro-10H-phenothiazine |
1207-99-4 | 95% | 1g |
$*** | 2023-04-03 | |
| eNovation Chemicals LLC | K11199-0.5g |
3-Chloro-10H-phenothiazine |
1207-99-4 | 97% | 0.5g |
$310 | 2023-05-14 | |
| eNovation Chemicals LLC | K11199-1g |
3-Chloro-10H-phenothiazine |
1207-99-4 | 97% | 1g |
$200 | 2024-05-24 | |
| eNovation Chemicals LLC | K11199-5g |
3-Chloro-10H-phenothiazine |
1207-99-4 | 97% | 5g |
$480 | 2024-05-24 |
3-Chloro-10H-phenothiazine Related Literature
-
Amy C. Dodds,Sabrina Puddu,Andrew Sutherland Org. Biomol. Chem. 2022 20 5602
-
San Wu,Wei-Ye Hu,Song-Lin Zhang RSC Adv. 2016 6 24257
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J. I. G. Cadogan,S. Kulik,C. Thomson,M. J. Todd J. Chem. Soc. C 1970 2437
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4. Deoxygenation of 2-nitrophenyl phenyl sulphides by triethyl phosphite: a new aromatic rearrangementJ. I. G. Cadogan,S. Kulik,M. J. Todd Chem. Commun. (London) 1968 736a
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5. Nitrene-induced cyclisations accompanied by rearrangement in thermolyses of aryl 2-azidophenyl sulphones: a note on quantitative high-speed liquid chromatographic analysis of substituted phenothiazine 5,5-dioxidesJ. I. G. Cadogan,John N. Done,George Lunn,Peter K. K. Lim J. Chem. Soc. Perkin Trans. 1 1976 1749
Additional information on 3-Chloro-10H-phenothiazine
Comprehensive Overview of 3-Chloro-10H-phenothiazine (CAS No. 1207-99-4): Properties, Applications, and Industry Insights
3-Chloro-10H-phenothiazine (CAS 1207-99-4) is a halogenated derivative of the phenothiazine core structure, a scaffold renowned for its versatility in pharmaceutical and material science applications. This compound features a chlorine atom at the 3-position, which significantly influences its reactivity and functional properties. With growing interest in heterocyclic compounds for drug discovery and organic electronics, 3-Chloro-10H-phenothiazine has emerged as a key intermediate in synthesizing advanced materials and bioactive molecules. Researchers and manufacturers frequently search for terms like "phenothiazine derivatives synthesis", "chloro-substituted heterocycles", and "CAS 1207-99-4 supplier", reflecting its industrial relevance.
The molecular structure of 3-Chloro-10H-phenothiazine combines a tricyclic aromatic system with a sulfur and nitrogen heteroatom, enabling unique electronic properties. This makes it valuable in developing organic semiconductors and photovoltaic materials, aligning with the global push for sustainable energy solutions. Recent studies highlight its potential in OLED (organic light-emitting diode) technologies, where its electron-donating capabilities enhance device efficiency. Searches for "phenothiazine in renewable energy" and "heterocycles for optoelectronics" underscore this trend.
In pharmaceuticals, 3-Chloro-10H-phenothiazine serves as a precursor for psychoactive agents and antioxidants. While not pharmacologically active itself, its structural motif is critical in designing molecules targeting neurological pathways. The rise of AI-driven drug discovery has amplified interest in such building blocks, with queries like "phenothiazine-based drug design" gaining traction. Strict regulatory compliance ensures its use adheres to safety standards without falling under restricted categories.
From a synthetic chemistry perspective, the compound’s chloro-substitution offers a reactive site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig transformations. Laboratories often seek "CAS 1207-99-4 reactivity" or "phenothiazine functionalization methods" to optimize these processes. Its stability under ambient conditions also makes it a practical choice for industrial-scale applications.
Environmental and safety profiles of 3-Chloro-10H-phenothiazine are rigorously documented. Unlike some halogenated compounds, it exhibits low acute toxicity, addressing concerns highlighted by searches like "green chemistry alternatives for halogenated intermediates". Proper handling protocols emphasize its safe use in research and production settings.
Market analysts note increasing demand for high-purity 3-Chloro-10H-phenothiazine, driven by advancements in personalized medicine and flexible electronics. Suppliers catering to niche segments often optimize content around keywords like "CAS 1207-99-4 purity standards" or "phenothiazine derivatives supply chain" to capture targeted traffic.
In summary, 3-Chloro-10H-phenothiazine (CAS 1207-99-4) bridges multiple cutting-edge fields, from material science to medicinal chemistry. Its adaptability to modern synthetic challenges and alignment with sustainability goals ensure enduring relevance. As innovation accelerates, this compound will likely remain a focal point for both academic inquiry and industrial application.
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